Cas no 25450-90-2 (1,3-Propanediol,2-sec-butyl-2-ethyl-, dicarbamate (8CI))
25450-90-2 structure
Product Name:1,3-Propanediol,2-sec-butyl-2-ethyl-, dicarbamate (8CI)
CAS-nummer:25450-90-2
MF:C11H22N2O4
MW:246.303383350372
CID:254871
PubChem ID:117240
Update Time:2025-04-19
1,3-Propanediol,2-sec-butyl-2-ethyl-, dicarbamate (8CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Propanediol,2-sec-butyl-2-ethyl-, dicarbamate (8CI)
- azane,ethyl dihydrogen phosphate
- 1,3-propanediol, 2-ethyl-2-(1-methylpropyl)-, dicarbamate
- 2-[(Carbamoyloxy)methyl]-2-ethyl-3-methylpentyl carbamate
- 25450-90-2
- 2-sec-Butyl-2-ethyl-1,3-propanediol dicarbamate
- BRN 2971305
- 1,3-Propanediol, 2-sec-butyl-2-ethyl-, dicarbamate
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- Inchi: 1S/C11H22N2O4/c1-4-8(3)11(5-2,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15)
- InChI-sleutel: GPTQBJOBBYXFDM-UHFFFAOYSA-N
- LACHT: O(C(N)=O)CC(COC(N)=O)(CC)C(C)CC
Berekende eigenschappen
- Exacte massa: 246.158
- Monoisotopische massa: 246.158
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 9
- Complexiteit: 250
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 105Ų
Experimentele eigenschappen
- Dichtheid: 1.095
- Kookpunt: 444.3°C at 760 mmHg
- Vlampunt: 211°C
- Brekindex: 1.477
- PSA: 83.05000
- LogboekP: 0.76340
1,3-Propanediol,2-sec-butyl-2-ethyl-, dicarbamate (8CI) Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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